Tris(trimethylsilyl)silane: A Technical Guide to its Discovery and History
Tris(trimethylsilyl)silane: A Technical Guide to its Discovery and History
Abstract: Tris(trimethylsilyl)silane, commonly abbreviated as TTMSS, is an organosilicon compound with the formula ((CH₃)₃Si)₃SiH. Since its rediscovery as a radical-based reducing agent in the 1980s, it has become an indispensable tool in organic synthesis, offering a less toxic alternative to organotin compounds. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and key synthetic protocols of TTMSS, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Development
Tris(trimethylsilyl)silane was first reported in the scientific literature in 1965. However, its significant potential as a reagent in synthetic chemistry was not recognized until the mid-1980s. The pioneering work of Chryssostomos Chatgilialoglu was instrumental in developing its synthetic capabilities. A key publication in 1988 by Chatgilialoglu described the use of TTMSS for the reduction of halides, marking its emergence as a valuable reagent.[1]
A significant breakthrough in understanding its utility came from the realization in the 1980s that substituting alkyl groups with silyl (B83357) groups weakens the Si-H bond at the central silicon atom.[1] This property is crucial for its function as a reducing agent. The bond strength of the Si-H bond in TTMSS is approximately 79 kcal/mol, which is considerably weaker than the 90 kcal/mol in triethylsilane (Et₃Si-H) and comparable to the 74 kcal/mol of the Sn-H bond in tributyltin hydride (Bu₃Sn-H).[1] This comparable bond strength allows TTMSS to replace toxic organotin compounds in many radical-mediated reactions.[1][2]
An interesting anecdote from its early investigation highlights its reactivity: when researchers first synthesized the reagent, they could not detect the Si-H signal in the ¹H-NMR spectrum. This was because the solvent used, carbon tetrachloride (CCl₄), was directly reduced to chloroform (B151607) (CHCl₃) within the NMR tube by the newly synthesized TTMSS.[1]
Physicochemical Properties
Tris(trimethylsilyl)silane is a clear, colorless to pale yellow liquid at room temperature.[3][4][5] It is characterized by its sensitivity to moisture and light, necessitating storage under an inert atmosphere like nitrogen or argon to prevent degradation.[3][5] The compound is miscible with common organic solvents such as pentane, ether, toluene, and tetrahydrofuran (B95107), but immiscible with water.[4]
Table 1: Physical and Chemical Properties of Tris(trimethylsilyl)silane
| Property | Value | Reference |
| Chemical Formula | C₉H₂₈Si₄ | [3][6] |
| Molecular Weight | 248.66 g/mol | [3] |
| CAS Number | 1873-77-4 | [3] |
| Appearance | Colorless to pale yellow liquid | [3][4][5] |
| Density | 0.806 g/mL at 25 °C | [3][4][6] |
| Boiling Point | 73 °C at 5 mmHg | [3][4] |
| Refractive Index (n²⁰/D) | 1.489 | [4] |
| Si-H Bond Dissociation Energy | ~84 kcal/mol | [6] |
Table 2: Spectroscopic Data for Tris(trimethylsilyl)silane
| Spectroscopic Data | Value | Reference |
| ¹H NMR | Gilman et al. J Organomet Chem 4 163 1965 | [4] |
| ¹³C NMR | SpectraBase ID: GGpsiIuEDKV | [7][8] |
| IR Spectroscopy | Key vibrations for Si-H group typically in the range of 2080-2280 cm⁻¹ | [9][10] |
| Mass Spectrometry | Available in NIST Chemistry WebBook and PubChem | [7][11] |
Experimental Protocols
The synthesis of tris(trimethylsilyl)silane can be achieved through various methods. One common and reliable procedure is detailed in Organic Syntheses.
Synthesis of Tris(trimethylsilyl)silane
This procedure should only be performed by individuals with prior training in experimental organic chemistry in a well-ventilated fume hood, using appropriate personal protective equipment.[2][3]
Materials and Equipment:
-
500-mL, four-necked flask
-
Condenser
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Nitrogen or argon source
-
Lithium powder
-
Anhydrous tetrahydrofuran (THF)
-
Tetrachlorosilane (B154696) (SiCl₄)
-
Chlorotrimethylsilane (B32843) ((CH₃)₃SiCl)
-
Methyllithium-lithium bromide complex (1.5 M in ether)
-
2 N Hydrochloric acid
-
Pentane
-
Magnesium sulfate
Procedure:
-
Preparation: A 500-mL, four-necked flask is equipped with a condenser, mechanical stirrer, dropping funnel, and a low-temperature thermometer. The apparatus is thoroughly flushed with nitrogen.[2]
-
Initial Reaction: Lithium powder (7.55 g, 1.07 mol) and 50 mL of anhydrous THF are added to the flask. A mixture of tetrachlorosilane (12.1 mL, 0.106 mol) and chlorotrimethylsilane (40.5 mL, 0.318 mol) is added dropwise to the stirred suspension over 4 hours, maintaining the temperature between -50°C and -60°C. The mixture is then stirred for an additional 16 hours at room temperature.[2]
-
Addition of Methyllithium: The condenser is replaced with a nitrogen bubbler and gas inlet. Methyllithium-lithium bromide complex (66 mL, 99 mmol, 1.5 M in ether) is added to the mixture over 3 hours with vigorous stirring, while a continuous stream of nitrogen is bubbled through the reaction mixture. The mixture is stirred for another 16 hours at room temperature.[2]
-
Hydrolysis and Extraction: The reaction mixture is carefully added to 400 mL of ice-cold 2 N hydrochloric acid. Caution: The solid residue may be pyrophoric. The aqueous phase is extracted four times with 200-mL portions of pentane.[2][4]
-
Purification: The combined organic phases are dried over magnesium sulfate, and the solvents are removed under reduced pressure. The crude product is then purified by fractional distillation to yield tris(trimethylsilyl)silane.[2][4]
An alternative synthesis involves the reaction of trimethylsilyl (B98337) chloride and trichlorosilane (B8805176) with lithium, which directly produces the desired silane, albeit in modest yield.[6] Another method is the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane.[6]
Visualizing the Core Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Timeline of the discovery and development of tris(trimethylsilyl)silane.
References
- 1. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. TRIS(TRIMETHYLSILYL)SILANE | 1873-77-4 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Tris(trimethylsilyl)silane - Wikipedia [en.wikipedia.org]
- 7. Tris(trimethylsilyl)silane | C9H28Si4 | CID 123134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Infrared and Raman Spectroscopies of Tris(trimethylsilyl)silane Derivatives of (CH3)3Si)3Si X=[X=H, Cl, OH, CH3, OCH3, Si(CH3)3]:Vibrational Assignments by Hartree Fock and Density Functional Theory Calculations [inis.iaea.org]
- 10. gelest.com [gelest.com]
- 11. Tris(trimethylsilyl)silane [webbook.nist.gov]
